molecular formula C13H15N5O2S B14940993 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B14940993
M. Wt: 305.36 g/mol
InChI Key: GBTZPDSSWTWBQI-UHFFFAOYSA-N
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Description

2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of thiourea with acetophenone derivatives under specific conditions. Various oxidizing agents such as sulfuryl chloride, chlorosulfonic acid, and thionyl chloride are used to facilitate the formation of the thiazole ring . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C13H15N5O2S/c1-7-3-2-4-8(5-7)16-10(19)6-9-11(20)17-13(21-9)18-12(14)15/h2-5,9H,6H2,1H3,(H,16,19)(H4,14,15,17,18,20)

InChI Key

GBTZPDSSWTWBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

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